molecular formula C19H20BrNO3S B11042139 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B11042139
M. Wt: 422.3 g/mol
InChI Key: UNBZTUPCUJRCJO-UHFFFAOYSA-N
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Description

6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild heating.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities due to its quinoline core. Researchers investigate its potential as a lead compound for drug development, focusing on its interactions with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfonyl group and the quinoline core makes it a candidate for the development of new pharmaceuticals aimed at treating infectious diseases or cancer.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting their function. The quinoline core may intercalate with DNA or interact with proteins, disrupting their normal activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
  • 6-Fluoro-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
  • 6-Iodo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

Uniqueness

Compared to its analogs, 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity to biological targets and potentially improve its biological activity. The methoxyphenylsulfonyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20BrNO3S

Molecular Weight

422.3 g/mol

IUPAC Name

6-bromo-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline

InChI

InChI=1S/C19H20BrNO3S/c1-13-12-19(2,3)21(18-10-5-14(20)11-17(13)18)25(22,23)16-8-6-15(24-4)7-9-16/h5-12H,1-4H3

InChI Key

UNBZTUPCUJRCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)OC)(C)C

Origin of Product

United States

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